Cas no 860611-82-1 (N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide)
![N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide structure](https://www.kuujia.com/scimg/cas/860611-82-1x500.png)
N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-CHLOROBENZYL)-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE
- N-[(4-chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- 2H-1,4-Benzothiazine-2-acetamide, N-[(4-chlorophenyl)methyl]-3,4-dihydro-3-oxo-
- CHEMBL1311250
- HMS2732B15
- MLS000696509
- 860611-82-1
- 10W-0292
- Z31269285
- AKOS001316537
- n-(4-Chlorobenzyl)-2-(3-oxo-3,4-dihydro-2h-benzo[b][1,4]thiazin-2-yl)acetamide
- SR-01000308875
- SMR000336624
- CS-0295141
- SR-01000308875-1
- AKOS016339899
- N-[(4-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
- N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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- Inchi: 1S/C17H15ClN2O2S/c18-12-7-5-11(6-8-12)10-19-16(21)9-15-17(22)20-13-3-1-2-4-14(13)23-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22)
- InChI Key: UWYIUMRWKPCWQL-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2NC(=O)C1CC(NCC1=CC=C(Cl)C=C1)=O
Computed Properties
- Exact Mass: 346.0542766g/mol
- Monoisotopic Mass: 346.0542766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.5Ų
- XLogP3: 2.8
Experimental Properties
- Density: 1.329±0.06 g/cm3(Predicted)
- Boiling Point: 638.4±55.0 °C(Predicted)
- pka: 12.51±0.40(Predicted)
N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365811-1g |
n-(4-Chlorobenzyl)-2-(3-oxo-3,4-dihydro-2h-benzo[b][1,4]thiazin-2-yl)acetamide |
860611-82-1 | 90% | 1g |
¥2881.00 | 2024-04-28 |
N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: A Comprehensive Overview
N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with the CAS registry number 860611-82-1. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The structure of this compound is characterized by a benzothiazine ring system, which is fused with a thiazine moiety and substituted with a chlorine atom and an acetamide group.
The synthesis of N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves multi-step reactions that typically start with the preparation of the benzothiazine core. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such heterocyclic compounds. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to enhance the yield and purity of this compound.
The benzothiazine moiety in this compound plays a crucial role in its biological activity. Studies have shown that benzothiazines exhibit potent antimicrobial, anti-inflammatory, and antioxidant properties. In particular, the presence of the chlorine substituent at the para position of the phenyl ring enhances the compound's stability and bioavailability. This makes it a promising candidate for drug development in areas such as infectious diseases and inflammatory disorders.
Recent research has focused on understanding the mechanism of action of this compound at the molecular level. Advanced techniques like X-ray crystallography and molecular docking studies have provided insights into how this compound interacts with target proteins. For example, studies have revealed that it binds to key enzymes involved in inflammation pathways, thereby inhibiting their activity.
Another area of interest is the pharmacokinetic profile of this compound. Preclinical studies have demonstrated that it has favorable absorption and distribution properties, making it suitable for oral administration. However, further research is needed to evaluate its long-term safety and efficacy in animal models.
In terms of applications, N-[(4-Chlorophenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yli)acetamide has potential uses in the development of novel therapeutics for chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Its ability to modulate multiple signaling pathways makes it a versatile candidate for drug design.
Furthermore, this compound has shown promise in combating multidrug-resistant bacterial strains due to its unique antimicrobial properties. Researchers are exploring its potential as an adjunct therapy in combination with conventional antibiotics to enhance treatment outcomes.
The structural versatility of this compound also opens up opportunities for further chemical modifications. By altering substituents on the benzothiazine ring or modifying the acetamide group, chemists can potentially enhance its therapeutic profile or discover new pharmacological activities.
In conclusion, N-[ (4-Chlorophenyl ) methyl ] - 2 - ( 3 - oxo - 3 , 4 - dihydro - 2 H - 1 , 4 - benzothiazin - 2 - yl ) acetamide (CAS No: 860611 - 82 - 1 ) is a fascinating compound with significant potential in drug discovery and development. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable tool in advancing modern medicine.
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